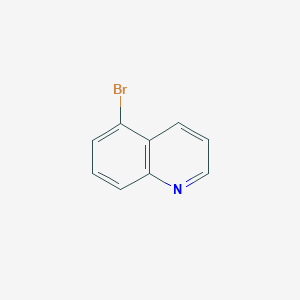

5-Bromoquinoline

説明

特性

IUPAC Name |

5-bromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHODTZCXWXCALP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355790 | |

| Record name | 5-Bromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4964-71-0 | |

| Record name | 5-Bromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromoquinoline chemical properties and structure

An In-depth Technical Guide to 5-Bromoquinoline: Chemical Properties and Structure

Introduction

This compound is a heterocyclic aromatic compound that serves as a vital intermediate in the fields of organic synthesis, pharmaceutical development, and material science.[1][2] Its structure, featuring a quinoline (B57606) core with a bromine atom at the 5-position, provides a versatile platform for a variety of chemical transformations.[1] The presence of the bromine atom enhances its reactivity, making it a valuable precursor for the synthesis of more complex molecules, including anti-malarial and anti-cancer agents.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is characterized by a quinoline ring system where a bromine atom is substituted at the fifth carbon atom. This substitution significantly influences the electronic properties and reactivity of the molecule.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆BrN | |

| Molecular Weight | 208.06 g/mol | |

| Appearance | White to light yellow or green powder/crystal | |

| Melting Point | 41-50 °C | |

| CAS Number | 4964-71-0 | |

| SMILES | Brc1cccc2ncccc12 | |

| InChI | InChI=1S/C₉H₆BrN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H | |

| InChIKey | CHODTZCXWXCALP-UHFFFAOYSA-N |

Experimental Protocols: Synthesis of this compound

Several synthetic routes for the preparation of this compound have been established. Below are detailed protocols for two common methods.

Protocol 1: Synthesis from 5-Aminoquinoline (B19350)

This method involves the diazotization of 5-aminoquinoline followed by a Sandmeyer-type reaction.

Materials:

-

5-Aminoquinoline

-

Hydrogen bromide (48% aqueous solution)

-

Sodium nitrite (B80452)

-

Copper(I) bromide

-

Sodium hydroxide (B78521) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663)

-

Water

Procedure:

-

Dissolve 5-aminoquinoline (23.38 mmol) in a mixture of 9 mL of water and 11 mL of 48% aqueous hydrogen bromide.

-

Cool the resulting solution to 0°C in an ice bath.

-

Slowly add a solution of sodium nitrite (28.12 mmol) in 9 mL of water dropwise to the cooled solution.

-

Stir the reaction mixture at room temperature for 5 minutes.

-

In a separate flask, prepare a solution of copper(I) bromide (28.02 mmol) in 23 mL of 48% aqueous hydrogen bromide.

-

Slowly add the diazonium salt solution from step 4 to the copper(I) bromide solution.

-

Heat the reaction mixture at 75°C for 2 hours.

-

After the reaction is complete, cool the mixture and basify with a sodium hydroxide solution.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic phases and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the desiccant and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or recrystallization.

Protocol 2: Bromination of Quinoline

This procedure is adapted from established methods for the bromination of quinolines.

Materials:

-

Quinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Bromine (Br₂)

-

Sodium bisulfite (NaHSO₃) solution (10%)

-

Sodium hydroxide (NaOH) solution (10%)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, cautiously add quinoline to concentrated sulfuric acid while cooling in an ice bath.

-

Slowly add bromine dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat according to the specific reaction conditions, monitoring the progress by an appropriate method (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a 10% sodium hydroxide solution.

-

If excess bromine is present, add a 10% sodium bisulfite solution until the color disappears.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Caption: Synthetic workflow for this compound.

Reactivity and Applications

This compound is a versatile building block in organic synthesis due to the reactivity of both the quinoline ring and the bromine substituent. The bromine atom at the 5-position allows for various chemical transformations, including nucleophilic substitutions and cross-coupling reactions. This reactivity makes it an indispensable intermediate in the synthesis of novel compounds with potential applications in several fields:

-

Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, particularly anti-malarial and anti-cancer agents.

-

Material Science: this compound is utilized in the creation of specialized materials such as organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

-

Analytical Chemistry: It can function as a fluorescent probe for the detection of metal ions and other analytes.

-

Biological Research: The compound is used in studies investigating enzyme inhibition and receptor binding.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum shows characteristic signals for the quinoline ring protons.

-

¹³C NMR: The carbon NMR spectrum reveals distinct signals for the carbon atoms of the quinoline core.

-

Mass Spectrometry: The mass spectrum shows the molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic bands for the quinoline ring vibrations.

Caption: General workflow for spectroscopic analysis.

Potential Biological Activity

While specific biological activity data for this compound is not extensively detailed, the quinoline scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Halogenated quinoline derivatives, in particular, have shown significant biological effects. For instance, halogenated 8-hydroxyquinolines have demonstrated antibacterial, antifungal, and anticancer properties. The biological activity of these compounds is often attributed to their ability to chelate metal ions, which can interfere with the function of metalloenzymes crucial for the survival of pathogens or the proliferation of cancer cells.

Given its structural similarity to other biologically active halogenated quinolines, it is plausible that this compound and its derivatives could exhibit similar biological activities. Further research is warranted to explore the full potential of this compound in drug discovery and development.

Caption: Potential inhibition of signaling pathways.

References

Synthetic Strategies for 5-Bromoquinoline

An In-Depth Technical Guide to the Synthesis of 5-Bromoquinoline from Quinoline (B57606)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a critical intermediate in the development of pharmaceuticals, particularly in the fields of anticancer and antimalarial drug discovery. The document details the primary synthetic route starting from quinoline, focusing on direct bromination, and presents quantitative data, detailed experimental protocols, and troubleshooting strategies to address common challenges such as regioselectivity and over-halogenation.

The synthesis of this compound can be approached through several routes. The most direct method involves the electrophilic bromination of the quinoline ring. Alternative methods, such as the Sandmeyer reaction, start from a pre-functionalized quinoline, like 5-aminoquinoline. While classical named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses can produce substituted quinolines, they build the quinoline core from acyclic precursors rather than modifying quinoline itself.[1] This guide will focus on the direct bromination of quinoline.

Direct Bromination of Quinoline

Direct bromination is a common method for introducing a bromine atom onto the quinoline scaffold. However, the reaction presents significant challenges. The pyridine (B92270) ring is electron-deficient, making the benzene (B151609) ring the preferred site for electrophilic substitution.[2] Even so, direct halogenation can lead to a mixture of isomeric products and is often difficult to control.[3]

Key challenges include:

-

Poor Regioselectivity: The reaction can yield a mixture of isomers, primarily this compound and 8-bromoquinoline. Strict temperature control is crucial to minimize the formation of the 8-bromo isomer.[4]

-

Over-bromination: The formation of di-substituted products, such as 5,7-dibromoquinoline (B1595614) and 5,8-dibromoquinoline, is a common side reaction, especially when an excess of the brominating agent is used.[4]

To achieve high regioselectivity for the 5-position, N-Bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid is the preferred reagent system. Careful control of reagent stoichiometry and maintaining low reaction temperatures are critical for success.

Data Presentation: Direct Bromination of Quinoline

The following table summarizes the quantitative data for the direct synthesis of this compound from quinoline via electrophilic bromination.

| Parameter | Value/Condition | Source(s) |

| Starting Material | Quinoline | |

| Brominating Agent | N-Bromosuccinimide (NBS) | |

| Solvent/Acid | Concentrated Sulfuric Acid (H₂SO₄) | |

| Stoichiometry | ~1.1 equivalents of NBS | |

| Reaction Temperature | -26°C to -18°C | |

| Reaction Time | 2 hours at -22°C, then 3 hours at -18°C | |

| Work-up | Quenching on ice, basification with aq. NH₃ (pH 9) | |

| Purification | Extraction with diethyl ether, recrystallization | |

| Reported Yield | ~47-51% |

Experimental Protocol: Synthesis of this compound via Direct Bromination

This protocol details the direct bromination of quinoline using N-Bromosuccinimide (NBS) in concentrated sulfuric acid.

Materials:

-

Quinoline

-

Concentrated Sulfuric Acid (96%)

-

N-Bromosuccinimide (NBS), recrystallized

-

Dry ice

-

Acetone

-

Ammonia solution (25% aq.)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Crushed ice

Procedure:

-

Reaction Setup: In a flask equipped with a mechanical stirrer and a dropping funnel, add well-stirred concentrated sulfuric acid. Cool the flask in a dry ice/acetone bath.

-

Addition of Quinoline: Slowly add quinoline to the stirred sulfuric acid. Ensure the internal temperature is maintained below 30°C during the addition.

-

Cooling: Cool the resulting solution to -25°C using the dry ice/acetone bath.

-

Addition of NBS: Add recrystallized N-bromosuccinimide (1.1 equivalents) portion-wise to the vigorously stirred solution. It is critical to maintain the internal temperature between -26°C and -22°C during this addition.

-

Reaction: Stir the suspension efficiently for 2 hours at -22°C (± 1°C) and then for an additional 3 hours at -18°C (± 1°C).

-

Quenching: Pour the homogeneous reaction mixture onto crushed ice in a separate large flask.

-

Basification: Adjust the pH of the resulting mixture to 9.0 by slowly adding 25% aqueous ammonia. Use an ice bath to keep the internal temperature below 25°C during this neutralization.

-

Extraction: Extract the alkaline suspension with three portions of diethyl ether.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a heptane/toluene mixture, or by column chromatography on silica (B1680970) gel.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from quinoline.

References

electrophilic bromination of quinoline protocol

An In-depth Technical Guide to the Electrophilic Bromination of Quinoline (B57606)

Introduction

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a foundational scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[3][4] The functionalization of the quinoline core through electrophilic substitution, particularly bromination, is a critical step in the synthesis of novel drug candidates and advanced materials. Bromoquinolines serve as versatile intermediates, providing a synthetic handle for further molecular diversification through cross-coupling reactions and other transformations.[5]

This technical guide provides a comprehensive overview of the electrophilic bromination of quinoline. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and mechanistic insights to facilitate the synthesis of a wide range of brominated quinoline derivatives.

Mechanism and Regioselectivity of Electrophilic Bromination

The electrophilic aromatic substitution of quinoline is fundamentally governed by the electronic properties of the bicyclic system. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, deactivating this ring towards electrophilic attack. Consequently, electrophilic substitution occurs preferentially on the more electron-rich carbocyclic (benzene) ring.

Under acidic conditions, which are typical for bromination reactions, the quinoline nitrogen is protonated, further deactivating the heterocyclic ring. The substitution pattern on the carbocyclic ring is directed to positions 5 and 8. This regioselectivity can be explained by examining the stability of the cationic Wheland intermediates (sigma complexes) formed upon electrophilic attack. Attack at positions 5 or 8 allows for the positive charge to be delocalized over two resonance structures while preserving the aromaticity of the pyridine ring. In contrast, attack at positions 6 or 7 results in a less stable intermediate, as only one resonance structure can be drawn without disrupting the pyridine ring's aromatic sextet.

References

- 1. gcwgandhinagar.com [gcwgandhinagar.com]

- 2. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]

- 3. acgpubs.org [acgpubs.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

Spectroscopic Profile of 5-Bromoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-bromoquinoline, a significant heterocyclic compound utilized in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the structural elucidation and characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of its hydrogen atoms. The data presented here was typically acquired in a deuterated chloroform (B151607) (CDCl₃) solvent.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.93 | dd | 4.2, 1.7 |

| H-3 | 7.53 | dd | 8.4, 4.2 |

| H-4 | 8.50 | d | 8.4 |

| H-6 | 7.73 | t | 7.9 |

| H-7 | 8.29 | d | 8.4 |

| H-8 | 7.96 | d | 7.5 |

Note: The assignments are based on typical quinoline (B57606) spectra and data from related bromoquinoline derivatives. The exact chemical shifts and coupling constants can vary slightly based on the specific experimental conditions.

¹³C NMR Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the this compound molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 151.5 |

| C-3 | 122.7 |

| C-4 | 135.9 |

| C-4a | 129.7 |

| C-5 | 125.9 |

| C-6 | 130.1 |

| C-7 | 135.7 |

| C-8 | 119.9 |

| C-8a | 144.1 |

Note: This data is compiled from spectral databases and may show slight variations depending on the experimental setup.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic peaks corresponding to its aromatic structure and the carbon-bromine bond.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3050-3000 | Aromatic C-H Stretch | Medium |

| 1600-1450 | Aromatic C=C and C=N Ring Stretching | Strong |

| 1400-1000 | In-plane C-H Bending | Medium |

| 850-750 | Out-of-plane C-H Bending | Strong |

| ~700-500 | C-Br Stretch | Medium-Strong |

Note: The exact peak positions and intensities can be influenced by the sample preparation method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is characterized by the presence of bromine's isotopic pattern.

| m/z | Relative Intensity (%) | Assignment |

| 207 | ~98 | [M]⁺ (with ⁷⁹Br) |

| 209 | 100 | [M+2]⁺ (with ⁸¹Br) |

| 128 | High | [M - Br]⁺ |

| 101 | Moderate | [M - Br - HCN]⁺ |

Note: The molecular ion peak appears as a pair of peaks of nearly equal intensity at m/z 207 and 209, which is characteristic of a compound containing one bromine atom.[2] The fragmentation pattern is consistent with the loss of the bromine atom followed by the elimination of hydrogen cyanide from the quinoline ring.

Experimental Protocols

The following sections outline the general methodologies used to acquire the spectroscopic data presented in this guide.

NMR Spectroscopy Protocol

Sample Preparation: Approximately 5-25 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline corrections. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol

Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, a small amount of the solid this compound sample is placed directly onto the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory is commonly used.

Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then recorded over a range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source is typically used.

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

-

Oven Temperature Program: An initial temperature of around 100°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-280°C, which is then held for several minutes.

-

Injector Temperature: 250°C.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Ion Source Temperature: 230°C.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Workflow Diagrams

The following diagrams illustrate the general workflows for spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Detailed workflows for NMR, IR, and MS data acquisition.

References

Navigating the Solubility Landscape of 5-Bromoquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoquinoline is a key heterocyclic compound with significant applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In light of the limited publicly available quantitative solubility data for this specific compound, this document offers a detailed framework for its experimental determination. This includes a summary of predicted solubility in a range of common organic solvents, based on the behavior of structurally similar quinoline (B57606) derivatives. Furthermore, this guide presents detailed, step-by-step experimental protocols for accurately determining the thermodynamic solubility of this compound, empowering researchers to generate reliable and reproducible data.

Introduction: The Significance of this compound

Quinoline and its derivatives are fundamental scaffolds in the development of a wide array of functional molecules. The introduction of a bromine substituent at the 5-position of the quinoline ring system imparts unique physicochemical properties that are of great interest in drug discovery and organic synthesis. The solubility of this compound in organic solvents is a critical parameter that influences its reactivity, bioavailability, and the feasibility of its formulation. This guide aims to provide researchers with the necessary information to effectively work with this compound, from predicting its behavior in different solvent systems to rigorously determining its solubility.

Solubility Profile of this compound

While precise quantitative solubility data for this compound is not extensively documented in publicly accessible literature, a qualitative and predicted solubility profile can be inferred from the known behavior of the parent quinoline molecule and closely related analogs, such as 5,7-dibromo-8-hydroxyquinoline.[1][2][3] Quinoline itself is known to be soluble in most organic solvents.[4] The presence of the bromine atom, a lipophilic substituent, generally suggests good solubility in non-polar and moderately polar organic solvents.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. This information should be used as a guideline, and experimental verification is strongly recommended for any critical applications.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale / Notes |

| Non-Polar Aromatic | Toluene | Likely Soluble | The aromatic nature of both solute and solvent suggests favorable interactions. |

| Benzene | Likely Soluble | Similar to toluene, favorable pi-pi stacking interactions are expected. | |

| Non-Polar Aliphatic | Hexane | Sparingly Soluble | The polarity difference may limit solubility. |

| Halogenated | Dichloromethane (DCM) | Likely Soluble | "Like dissolves like" principle suggests good solubility. |

| Chloroform | Likely Soluble | Similar to DCM, expected to be a good solvent. | |

| Polar Aprotic | Acetone | Likely Soluble | A versatile solvent capable of dissolving a wide range of organic compounds.[3] |

| Ethyl Acetate | Likely Soluble | Expected to be a suitable solvent for this type of compound. | |

| Acetonitrile | Likely Soluble | Often used in purification (e.g., crystallization) of similar compounds. | |

| Tetrahydrofuran (THF) | Likely Soluble | A good solvent for many organic molecules. | |

| Dimethylformamide (DMF) | Likely Soluble | A strong polar aprotic solvent, likely to dissolve this compound. | |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A powerful solvent, though its high boiling point can be a consideration. | |

| Polar Protic | Methanol | Moderately Soluble | The polarity may be higher than optimal, but some solubility is expected. |

| Ethanol | Moderately Soluble | Often used for recrystallization of quinoline derivatives, indicating temperature-dependent solubility. |

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable quantitative data, the thermodynamic (or equilibrium) solubility of this compound should be determined experimentally. The shake-flask method is a widely accepted and robust technique for this purpose. This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by the quantification of the dissolved compound in a filtered aliquot of the supernatant.

Detailed Experimental Protocol: Shake-Flask Method

This protocol provides a step-by-step guide to determining the thermodynamic solubility of this compound in an organic solvent.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s) (analytical grade or higher)

-

Analytical balance (accurate to at least 0.1 mg)

-

Glass vials with screw caps (B75204) (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., incubator or water bath)

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

Volumetric flasks and pipettes for dilutions

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator within a temperature-controlled environment set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) in a preliminary experiment to confirm that the concentration of the dissolved solid has reached a plateau, which indicates that equilibrium has been achieved.

-

-

Phase Separation:

-

After the equilibration period, let the vials stand undisturbed to allow the excess solid to sediment.

-

To separate the saturated solution from the undissolved solid, carefully draw the supernatant into a syringe and pass it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Alternatively, the vials can be centrifuged at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid before carefully collecting the supernatant.

-

-

Quantification:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

-

Sample Dilution: Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the concentration within the linear range of the analytical method.

-

Analysis: Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Calculation: Construct a calibration curve from the analytical response of the standard solutions. Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample. Account for the dilution factor to calculate the final solubility in the original saturated solution. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Conclusion

While readily available quantitative data on the solubility of this compound in organic solvents is limited, this guide provides a robust framework for researchers and drug development professionals. By leveraging the qualitative solubility predictions based on analogous compounds and by implementing the detailed experimental protocol for the shake-flask method, reliable and accurate solubility data can be generated. This information is invaluable for optimizing reaction conditions, developing effective purification strategies, and formulating this compound for a multitude of applications in science and industry.

References

Technical Guide: 5-Bromoquinoline (CAS 4964-71-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoquinoline, identified by the CAS number 4964-71-0, is a heterocyclic aromatic compound. It is characterized by a quinoline (B57606) structure with a bromine substituent at the 5-position.[1] This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the reactivity conferred by the bromine atom, which allows for a variety of chemical transformations, including electrophilic substitutions and coupling reactions.[1] this compound is typically a white to yellow or brown solid and is stable under normal conditions due to the aromaticity of the quinoline ring.[3] It exhibits moderate solubility in organic solvents like ethanol (B145695) and dichloromethane (B109758) and is less soluble in water.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 4964-71-0 | |

| IUPAC Name | This compound | |

| Molecular Formula | C₉H₆BrN | |

| Molecular Weight | 208.05 g/mol | |

| Appearance | White to Light yellow to Green powder to crystal | |

| Melting Point | 43-48 °C | |

| Boiling Point | 105-107 °C @ 1 mmHg | |

| SMILES | C1=CC2=C(C=CC=N2)C(=C1)Br | |

| InChI Key | CHODTZCXWXCALP-UHFFFAOYSA-N |

Spectroscopic Data

Characterization of this compound is supported by various spectroscopic techniques.

| Spectrum Type | Data | Reference |

| ¹H NMR (CDCl₃, δ ppm) | 8.94 (br. s., 1H), 8.56 (d, J = 8.51 Hz, 1H), 8.10 (d, J = 8.24 Hz, 1H), 7.84 (d, J = 7.42 Hz, 1H), 7.44-7.63 (m, 2H) | |

| Mass Spectrum (m/z) | 208 (M), 210 (M+2) | |

| HPLC/MS Retention Time | 5.68 min (9 min method) |

Experimental Protocols

Synthesis of this compound from 5-Aminoquinoline (B19350)

This protocol describes a common method for the preparation of this compound.

Materials:

-

5-Aminoquinoline

-

48% aqueous Hydrobromic acid (HBr)

-

Sodium nitrite (B80452) (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5-aminoquinoline (3.37 g, 23.38 mmol) in a mixture of 9 mL of water and 11 mL of 48% aqueous hydrobromic acid.

-

Cool the resulting solution to 0°C.

-

Slowly add a solution of sodium nitrite (1.94 g, 28.12 mmol) dissolved in 9 mL of water dropwise to the cooled solution.

-

Stir the reaction mixture at room temperature for 5 minutes.

-

In a separate flask, prepare a solution of copper(I) bromide (4.02 g, 28.02 mmol) dissolved in 23 mL of 48% aqueous hydrobromic acid.

-

Slowly add the solution from step 4 dropwise to the copper(I) bromide solution.

-

Heat the reaction mixture and stir at 75°C for 2 hours.

-

After the reaction is complete, cool the mixture and neutralize it with a sodium hydroxide solution.

-

Extract the aqueous mixture twice with ethyl acetate.

-

Combine the organic phases and wash sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter to remove the desiccant and evaporate the solvent under reduced pressure to yield the final product, this compound.

Yield: 2.98 g (61%)

Visualizations

Synthesis Workflow of this compound

References

5-Bromoquinoline: A Comparative Analysis of Theoretical and Experimental Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoquinoline is a heterocyclic aromatic compound that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3] Its structure, featuring a bromine atom at the 5-position of the quinoline (B57606) ring, imparts unique physicochemical properties and reactivity, making it a valuable intermediate for creating more complex molecules.[1][2] The presence of the bromine atom allows for a variety of chemical transformations, including electrophilic substitutions, nucleophilic substitutions, and cross-coupling reactions, enabling the synthesis of novel compounds with potential therapeutic applications in areas such as oncology and infectious diseases. This guide provides a comprehensive overview of the theoretical and experimentally determined properties of this compound, along with detailed experimental protocols and visualizations to support research and development efforts.

Core Physicochemical Properties: Theoretical vs. Experimental

A comparative analysis of the theoretical (computed) and experimental properties of this compound reveals a good correlation, providing researchers with a solid foundation for its use in further synthesis and experimentation.

| Property | Theoretical/Computed Value | Experimental Value |

| Molecular Formula | C₉H₆BrN | C₉H₆BrN |

| Molecular Weight | 208.05 g/mol | 208.05 g/mol |

| Melting Point | - | 43-50 °C, 50-52°C |

| Boiling Point | 353.3 ± 27.0 °C at 760 mmHg | 105-107 °C at 1 mmHg |

| Density | 1.6 ± 0.1 g/cm³ | 1.5617 (estimate) |

| pKa | 3.88 ± 0.12 | Data available in IUPAC Digitized pKa Dataset |

| LogP | 3.3, 3.20 | - |

| Refractive Index | 1.6641 (estimate), 1.674 | - |

| Flash Point | 167.5 ± 23.7 °C | >110 °C (closed cup) |

| Appearance | - | White to light yellow to green powder/crystal |

Spectroscopic Properties

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Below is a comparison of expected and observed spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound shows characteristic signals for the quinoline ring protons. The substitution of a proton at the 5-position results in distinct chemical shifts and coupling patterns for the remaining protons.

¹H NMR Data (CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-4 | 7.44 - 7.63 | m | - |

| H-3 | 7.84 | d | 7.42 |

| H-8 | 8.10 | d | 8.24 |

| H-6 | 8.56 | d | 8.51 |

| H-7 | 8.94 | br. s. | - |

¹³C NMR Spectroscopy The carbon NMR spectrum provides further structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic bands for the quinoline ring and the carbon-bromine bond. Aromatic C-H stretching and ring stretching vibrations are expected.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound. The presence of a bromine atom results in a characteristic isotopic pattern with peaks at [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio. The observed mass-to-charge ratio (m/z) is 208 for the molecular ion (M) and 210 for the M+2 isotope peak.

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common and effective method is the Sandmeyer reaction, starting from 5-aminoquinoline (B19350).

Protocol: Synthesis of this compound via Sandmeyer Reaction

-

Materials: 5-Aminoquinoline, hydrobromic acid (48%), sodium nitrite (B80452), copper(I) bromide, sodium hydroxide (B78521) solution, ethyl acetate.

-

Procedure:

-

Dissolve 5-aminoquinoline in a mixture of water and 48% hydrobromic acid and cool the solution to 0°C.

-

Slowly add a solution of sodium nitrite in water dropwise to the cooled solution, maintaining the temperature.

-

Stir the resulting diazonium salt solution at room temperature for 5 minutes.

-

In a separate flask, prepare a hot solution of copper(I) bromide in 48% hydrobromic acid.

-

Add the diazonium salt solution dropwise to the hot copper(I) bromide solution.

-

Stir the resulting mixture at room temperature for 2 hours.

-

Basify the reaction mixture with a sodium hydroxide solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

-

Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Visualizations

Synthesis Workflow for this compound

The following diagram illustrates the synthetic pathway for this compound via the Sandmeyer reaction.

References

5-Bromoquinoline: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the safety and handling precautions for 5-bromoquinoline (CAS No: 4964-71-0). Intended for professionals in research, and drug development, this document synthesizes critical information from safety data sheets (SDS) and chemical literature. It covers physical and chemical properties, hazard identification, personal protective equipment (PPE), emergency procedures, and safe handling and storage protocols. While quantitative toxicity data for this compound is limited in publicly available literature, this guide presents the known toxicological profile and outlines standard experimental methodologies for toxicity assessment. All quantitative data are summarized in structured tables for ease of reference, and key workflows are visualized using diagrams to ensure clarity and promote a safe laboratory environment.

Chemical and Physical Properties

This compound is a solid, appearing as a white to off-white or light yellow to green powder or crystal.[1][2] It is characterized by the following properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆BrN | [3] |

| Molecular Weight | 208.05 g/mol | [3] |

| CAS Number | 4964-71-0 | |

| Appearance | White to off-white or light yellow to green powder/crystal | |

| Melting Point | 43-48 °C | |

| Flash Point | > 110 °C (> 230 °F) - closed cup | |

| Solubility | Low water solubility. | |

| Stability | Stable under normal conditions. |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | GHS Code | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed | |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | 1 | H318 | Causes serious eye damage | |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335 | May cause respiratory irritation |

GHS Pictograms:

| Pictogram | Hazard |

|

| Corrosion |

|

| Exclamation Mark |

Signal Word: Danger

Toxicological Information

While the toxicological properties of this compound have not been fully investigated, the available data indicates that it is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

Quantitative Toxicity Data

Potential Signaling Pathways in Toxicity

The precise metabolic and toxicological pathways of this compound have not been elucidated. However, studies on related quinoline (B57606) compounds suggest that their toxicity may involve various mechanisms, including the inhibition of key enzymes or interference with cellular signaling cascades. For instance, some quinoline derivatives have been shown to impact pathways like the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. It is plausible that the toxic effects of this compound could be mediated through similar mechanisms.

Caption: Hypothetical signaling pathway for this compound toxicity.

Experimental Protocols for Toxicity Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are recommended for assessing the toxicity of chemical substances.

Acute Oral Toxicity - OECD Test Guideline 423

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

-

Animal Selection: Healthy, young adult rodents (usually rats) are used.

-

Housing and Feeding: Animals are housed in standard conditions with access to food and water. They are fasted prior to dosing.

-

Dose Administration: A single dose of the substance is administered by gavage using a stomach tube.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Caption: Experimental workflow for OECD Guideline 423 (Acute Oral Toxicity).

Safe Handling and Storage

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this compound to minimize exposure.

| PPE Category | Item | Specification | Reference(s) |

| Eye and Face Protection | Safety glasses with side-shields or goggles | Must meet appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield may be required for splash hazards. | |

| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected before use and disposed of properly after handling. | |

| Body Protection | Laboratory coat | A long-sleeved, buttoned lab coat is required to protect skin and clothing. | |

| Respiratory Protection | Air-purifying respirator | Recommended if working in a poorly ventilated area or if dust/aerosol generation is likely. Use a NIOSH-approved respirator. |

Handling Procedures

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

Storage

-

Keep container tightly closed in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists. | |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention. | |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon oxides, and hydrogen bromide.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation.

-

Environmental Precautions: Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.

Caption: General workflow for the safe handling of this compound.

Conclusion

This compound is a valuable compound in research and development with defined hazards that necessitate careful handling. Adherence to the safety precautions outlined in this guide, including the consistent use of appropriate personal protective equipment and adherence to proper handling and emergency procedures, is essential for minimizing risk and ensuring a safe laboratory environment. Further toxicological studies are warranted to provide a more comprehensive quantitative understanding of the safety profile of this compound.

Disclaimer

This document is intended for informational purposes only and is based on a review of publicly available safety data sheets and chemical literature. It is not a substitute for a comprehensive risk assessment that should be conducted by qualified professionals before handling this chemical. Users should always consult the most current Safety Data Sheet (SDS) provided by the supplier for the most up-to-date and detailed information.

References

The Discovery and Enduring Legacy of Bromoquinolines: A Technical Guide for Researchers

An in-depth exploration of the synthesis, history, and multifaceted biological activities of bromoquinolines, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, giving rise to a plethora of therapeutic agents. The introduction of bromine substituents onto this privileged structure has unlocked a vast chemical space, leading to the discovery of bromoquinolines with a remarkable range of biological activities. This technical guide provides a deep dive into the discovery and history of bromoquinolines, detailing their synthesis, and exploring their significant impact on drug development, particularly in the realms of oncology and infectious diseases.

A Historical Perspective: From Classic Syntheses to Modern Innovations

The journey of quinolines, and by extension bromoquinolines, began with pioneering synthetic methodologies developed in the late 19th century. The Skraup synthesis , first reported by Zdenko Hans Skraup in 1880, provided a foundational method for constructing the quinoline ring system through the reaction of anilines with glycerol (B35011), sulfuric acid, and an oxidizing agent. Shortly after, in 1882, Paul Friedländer developed the Friedländer synthesis , which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. These seminal reactions paved the way for the systematic exploration of quinoline chemistry and the subsequent synthesis of a wide array of derivatives, including those bearing bromine atoms.

The introduction of bromine onto the quinoline core is typically achieved through electrophilic bromination. The position and number of bromine atoms can be controlled by the choice of starting materials and reaction conditions, leading to a diverse library of bromoquinoline isomers with distinct physicochemical and biological properties.

Key Synthetic Protocols

The synthesis of bromoquinolines is a well-established area of organic chemistry. Below are detailed experimental protocols for the preparation of several key bromoquinoline intermediates and biologically active compounds.

Synthesis of 5,7-Dibromo-8-hydroxyquinoline

A widely utilized bromoquinoline derivative, 5,7-dibromo-8-hydroxyquinoline, also known as Broxyquinoline, is synthesized via the direct bromination of 8-hydroxyquinoline (B1678124).

Experimental Protocol:

-

Dissolve 8-hydroxyquinoline (1.0 equivalent) in a suitable solvent such as chloroform (B151607) or acetic acid.

-

Prepare a solution of bromine (2.0 to 2.2 equivalents) in the same solvent.

-

Add the bromine solution dropwise to the 8-hydroxyquinoline solution at room temperature with constant stirring.

-

Continue stirring for 1-2 hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

The resulting precipitate of 5,7-dibromo-8-hydroxyquinoline is collected by filtration.

-

Wash the solid with a dilute solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water.

-

The product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or benzene (B151609) to yield yellow needles.[1]

Synthesis of 6-Bromoquinoline (B19933)

6-Bromoquinoline serves as a versatile precursor for the synthesis of more complex derivatives. It can be prepared using the Skraup synthesis starting from 4-bromoaniline (B143363).

Experimental Protocol:

-

Carefully add concentrated sulfuric acid to a mixture of 4-bromoaniline (1.0 equivalent) and glycerol (3.0-4.0 equivalents).

-

Add an oxidizing agent, such as nitrobenzene (B124822) or arsenic pentoxide, to the mixture.

-

Heat the reaction mixture to approximately 140-150°C for several hours. The reaction is vigorous and should be controlled carefully.

-

After cooling, pour the reaction mixture into a large volume of water and neutralize with a base, such as sodium hydroxide, to precipitate the crude product.

-

The crude 6-bromoquinoline is then purified by steam distillation followed by fractional distillation or column chromatography.

Synthesis of 8-Bromoquinoline (B100496)

The synthesis of 8-bromoquinoline can be achieved through various methods, including the Skraup reaction with 2-bromoaniline (B46623).

Experimental Protocol:

-

Combine 2-bromoaniline (1.0 equivalent) with glycerol (3.0-4.0 equivalents) and a dehydrating/oxidizing agent like concentrated sulfuric acid and nitrobenzene.

-

Heat the mixture under reflux for several hours.

-

Upon completion, the reaction mixture is worked up by dilution with water, neutralization, and extraction with an organic solvent (e.g., dichloromethane (B109758) or ether).

-

The organic extracts are dried and the solvent is removed to yield the crude product.

-

Purification is typically achieved by column chromatography on silica (B1680970) gel.

Bromoquinolines in Drug Discovery: A Multifaceted Pharmacophore

The incorporation of bromine atoms into the quinoline scaffold has been shown to significantly enhance the biological activity of the parent molecule. Bromoquinolines have demonstrated a broad spectrum of pharmacological effects, including anticancer, antibacterial, antifungal, and antiprotozoal activities.

Anticancer Activity

A significant body of research has focused on the development of bromoquinoline derivatives as potent anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in DNA replication and repair, such as topoisomerases.

Quantitative Data on Anticancer Activity of Bromoquinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 µg/mL | [1] |

| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Human Cervix Carcinoma) | 25.6 µg/mL | [1] |

| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | 15.4 µg/mL | [1] |

| 6,8-Dibromo-5-nitroquinoline | C6 (Rat Brain Tumor) | 50.0 µM | [2] |

| 6,8-Dibromo-5-nitroquinoline | HT29 (Human Colon Carcinoma) | 26.2 µM | |

| 6,8-Dibromo-5-nitroquinoline | HeLa (Human Cervix Carcinoma) | 24.1 µM | |

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 15.4 µM | |

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (Human Cervix Carcinoma) | 26.4 µM | |

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | 15.0 µM |

Mechanism of Action: Induction of Apoptosis

Many bromoquinoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Bromoquinolines have been shown to modulate the expression of key proteins involved in these pathways, such as the Bcl-2 family of proteins and caspases.

Mechanism of Action: Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. Topoisomerase inhibitors are a class of anticancer drugs that interfere with the action of these enzymes, leading to DNA damage and cell death. Certain bromoquinoline derivatives have been identified as potent topoisomerase inhibitors. They stabilize the covalent complex between topoisomerase and DNA, preventing the re-ligation of the DNA strands and leading to the accumulation of DNA breaks.

Antimicrobial Activity

Bromoquinolines have also emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi. The mechanism of their antimicrobial action is often multifaceted, involving the disruption of cellular processes essential for microbial survival.

Quantitative Data on Antimicrobial Activity of Bromoquinoline Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 7-Bromoquinoline-5,8-dione derivatives | K. Pneumonia | 0.80-1.00 | |

| 7-Bromoquinoline-5,8-dione derivatives | S. typhi | 0.80-1.00 | |

| 9-Bromo substituted indolizinoquinoline-5,12-dione | E. coli ATCC25922 | 2 | |

| 9-Bromo substituted indolizinoquinoline-5,12-dione | S. pyrogens ATCC19615 | 2 | |

| 9-Bromo substituted indolizinoquinoline-5,12-dione | S. aureus (MRSA) | 0.031 | |

| 2-(quinoline-4-yloxy) acetamide (B32628) derivatives | M. Tuberculosis H37Rv | 0.3 - 1.8 |

Notable Bromoquinoline-Containing Drugs

Two historically significant drugs, Clioquinol and Broxyquinoline, are halogenated hydroxyquinolines that have been used for their antimicrobial properties.

-

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline): Initially used as a topical antifungal and antiprotozoal agent, Clioquinol's mechanism of action is primarily attributed to its ability to chelate metal ions, such as copper and zinc, which are essential for the function of various microbial enzymes. This chelation disrupts microbial metabolism and inhibits growth.

-

Broxyquinoline (5,7-dibromo-8-hydroxyquinoline): This compound exhibits broad-spectrum antimicrobial activity. Its mechanism is believed to be multi-pronged, involving the chelation of essential metal ions and the disruption of the microbial cell membrane, leading to leakage of intracellular components and cell death.

Conclusion and Future Directions

The journey of bromoquinolines, from their synthesis through classic chemical reactions to their evaluation as potent biological agents, highlights the enduring importance of this chemical class in drug discovery. The structure-activity relationship studies have provided valuable insights, demonstrating that the position and number of bromine substituents, along with other functional groups, are critical determinants of their therapeutic potential.

Future research in this field will likely focus on the design and synthesis of novel bromoquinoline derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. A deeper understanding of their molecular mechanisms of action will be crucial for the rational design of next-generation therapeutics. The versatility of the bromoquinoline scaffold ensures its continued relevance in the quest for innovative treatments for cancer and infectious diseases.

References

Methodological & Application

Application Notes and Protocols for 5-bromoquinoline in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 5-bromoquinoline as a key building block in various palladium-catalyzed cross-coupling reactions. The functionalization of the quinoline (B57606) scaffold is of paramount importance in medicinal chemistry and materials science, owing to the diverse biological and photophysical properties of the resulting derivatives. Palladium-catalyzed reactions offer a powerful and versatile toolkit for the synthesis of these valuable compounds, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity.

This document outlines optimized conditions and detailed methodologies for several key transformations, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, as well as cyanation. The provided data and protocols serve as a valuable resource for researchers engaged in the synthesis of novel quinoline-based molecules.

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions involving this compound and its derivatives. These tables are designed to facilitate the comparison of different catalytic systems and reaction parameters to aid in the selection of optimal conditions for specific synthetic targets.

Table 1: Suzuki-Miyaura Coupling of Bromoquinolines with Arylboronic Acids

| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |

| 5-Bromo-8-methoxy-2-methylquinoline | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 12-18 | - | Standard conditions, good starting point.[1] |

| 5-Bromo-8-methoxy-2-methylquinoline | Pd₂(dba)₃ (1.5) | SPhos (3.5) | Cs₂CO₃ (3.0) | 2-MeTHF | 70-90 | - | - | For challenging couplings.[1] |

| 3-Bromoquinoline | Pd(OAc)₂ | PPh₃ | Na₂CO₃ (2M aq.) | n-Propanol | ~97 | 1-2 | - | General protocol for bromoquinolines.[2] |

Table 2: Heck Reaction of Bromo-aromatics with Alkenes

| Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline | n-Butyl acrylate | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | - | - | - |

| 2-Bromoquinoline (B184079) | Styrene | Pd(OAc)₂ | Tri(o-tolyl)phosphine | Et₃N | DMF | 100 | 12-24 | - |

Table 3: Sonogashira Coupling of Bromoquinolines with Terminal Alkynes

| Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 8-Bromoquinoline (B100496) | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 4-8 | - |

| 6,7-Dibromoquinoline-5,8-dione | Various terminal alkynes | Palladium catalyst | - | - | - | - | - | 50-85 |

Table 4: Buchwald-Hartwig Amination of 5-Bromo-8-(benzyloxy)quinoline with N-methylaniline [3]

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ (5) | Johnphos (L1) (10) | NaO-t-Bu (1.25) | Toluene (B28343) | 110-120 | 0.5 | 90 |

| Pd(OAc)₂ (5) | TTBP (L2) (10) | NaO-t-Bu (1.25) | Toluene | 110-120 | 24 | 20 |

| Pd(OAc)₂ (5) | DTBNpP (L3) (10) | NaO-t-Bu (1.25) | Toluene | 110-120 | 24 | 30 |

| Pd(OAc)₂ (10) | Josiphos (L4) (20) | NaO-t-Bu (1.25) | Toluene | 150 | 24 | 40 |

Table 5: Palladium-Catalyzed Cyanation of Aryl Bromides

| Substrate | Cyanide Source (equiv.) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Aryl bromide | Zn(CN)₂ (0.6) | Pd₂(dba)₃ (2) | dppf (4) | DMF | 80-100 | - | - |

| Aryl bromide | K₄[Fe(CN)₆]·3H₂O (0.5) | Pre-catalyst | Ligand | Dioxane/H₂O | ≤ 100 | 1 | - |

Experimental Protocols

The following protocols are detailed methodologies for key palladium-catalyzed cross-coupling reactions using this compound as a substrate. These serve as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a standard procedure for the Suzuki-Miyaura coupling of a this compound derivative with an arylboronic acid.[1]

Materials:

-

This compound derivative (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Potassium carbonate (K₂CO₃) (2.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

-

1,4-Dioxane, degassed

-

Water, degassed

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Oven-dried reaction vial with a septum

-

Magnetic stirrer and stir bar

-

Oil bath

Procedure:

-

To an oven-dried reaction vial, add the this compound derivative (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

-

Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

-

Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Add degassed solvent (1,4-Dioxane and Water, 4:1 v/v) via syringe. The reaction concentration should be approximately 0.1 M with respect to the bromoquinoline.

-

Place the reaction vial in a preheated oil bath at 90 °C.

-

Stir the reaction and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Heck Reaction

This protocol provides a general method for the Heck reaction of a bromoquinoline with an alkene, such as styrene.

Materials:

-

Bromoquinoline (e.g., 2-bromoquinoline as a representative substrate)

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine

-

Triethylamine (B128534) (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sealed tube

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a sealed tube, dissolve the bromoquinoline, styrene, palladium(II) acetate, and tri(o-tolyl)phosphine in anhydrous DMF.

-

Add triethylamine to the mixture.

-

Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol details a typical Sonogashira coupling of a bromoquinoline with a terminal alkyne.

Materials:

-

Bromoquinoline (e.g., 8-bromoquinoline as a representative substrate)

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Schlenk flask

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add the bromoquinoline, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous THF and triethylamine via syringe.

-

Add the terminal alkyne dropwise to the stirred solution.

-

Heat the reaction mixture at 65 °C under a nitrogen atmosphere for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite, washing with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 4: Buchwald-Hartwig Amination

This protocol is based on the successful amination of 5-bromo-8-(benzyloxy)quinoline with N-methylaniline.

Materials:

-

5-Bromo-8-(benzyloxy)quinoline (1.0 equiv)

-

N-methylaniline (1.25 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

-

(2-Biphenyl)di-tert-butylphosphine (Johnphos) (10 mol%)

-

Sodium tert-butoxide (NaO-t-Bu) (1.25 equiv)

-

Toluene, anhydrous

-

Schlenk tube or similar reaction vessel for inert atmosphere

-

Inert gas supply (Argon)

Procedure:

-

To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (5 mol%) and Johnphos (10 mol%).

-

Add anhydrous toluene and stir for a few minutes.

-

Add 5-bromo-8-(benzyloxy)quinoline (1.0 equiv), N-methylaniline (1.25 equiv), and NaO-t-Bu (1.25 equiv).

-

Heat the reaction mixture in an oil bath at 110-120 °C for 30 minutes.

-

Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

-

After completion, cool the reaction to room temperature.

-

Dilute with a suitable solvent like ethyl acetate and wash with water.

-

Dry the organic layer, concentrate, and purify the crude product by flash chromatography.

Protocol 5: Palladium-Catalyzed Cyanation

This protocol provides a general method for the cyanation of an aryl bromide, which can be adapted for this compound.

Materials:

-

This compound (1.0 mmol)

-

Zinc cyanide (Zn(CN)₂) (0.6 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol)

-

N,N-Dimethylformamide (DMF), anhydrous (5 mL)

-

Dry Schlenk flask

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), zinc cyanide (0.6 mmol), Pd₂(dba)₃ (0.02 mmol), and dppf (0.04 mmol).

-

Add anhydrous DMF (5 mL) via syringe.

-

Stir the reaction mixture at 80-100 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the fundamental catalytic cycles for the described palladium-catalyzed cross-coupling reactions and a general experimental workflow.

Caption: Catalytic cycles for major Pd-catalyzed cross-coupling reactions.

Caption: General workflow for a Pd-catalyzed cross-coupling experiment.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate is particularly valuable in medicinal chemistry and drug development.[4][5] Quinoline (B57606) scaffolds are privileged structures in numerous biologically active compounds, and the Suzuki-Miyaura coupling provides a powerful tool for the synthesis of novel quinoline derivatives by introducing diverse aryl, heteroaryl, or alkyl groups onto the quinoline core.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of 5-bromoquinoline with various boronic acids, a common transformation in the synthesis of potential therapeutic agents. The quinoline derivatives synthesized via this method are known to modulate key signaling pathways implicated in diseases such as cancer, including the EGFR and PI3K/Akt/mTOR pathways.

Catalytic Cycle and Reaction Mechanism

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (boronic acid) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex. The base is crucial for activating the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

Two representative protocols are provided below: a conventional heating method and a microwave-assisted method. The choice of protocol may depend on the available equipment and the desired reaction time.

Protocol 1: Conventional Heating

This protocol is a standard method for Suzuki-Miyaura coupling and is suitable for a wide range of substrates.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 - 2.5 equivalents)

-

Degassed solvent system (e.g., 1,4-Dioxane (B91453)/Water, 4:1 v/v)